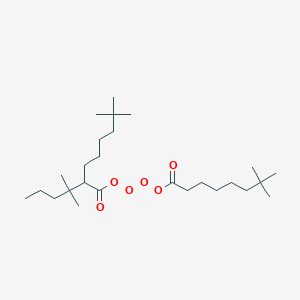

7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate

Description

Structure and Synthesis: 7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate is a complex dialkyl peroxoate ester characterized by two peroxide functional groups attached to a branched octane backbone. The molecule features multiple methyl substituents at positions 7 and 2, as well as a 2-methylpentan-2-yl group, which contribute to its steric hindrance and thermal stability. Its synthesis likely involves the condensation of acyl peroxides or peroxoic acids under controlled conditions. While direct literature on its preparation is scarce, analogous peroxides are synthesized via phase-transfer catalysis (PTC) in aqueous or mixed solvents, as seen in related organic transformations (e.g., naphthopyran synthesis using TEBA in water) . Such methods emphasize environmental and economic benefits, though specific adaptations for this compound remain speculative.

Applications:

Peroxoates of this structural class are typically employed as radical initiators in polymerization processes, vulcanization agents, or intermediates in organic synthesis. Their stability and decomposition kinetics make them suitable for high-temperature applications where controlled reactivity is critical.

Properties

Molecular Formula |

C26H50O6 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

7,7-dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate |

InChI |

InChI=1S/C26H50O6/c1-10-18-26(8,9)21(16-13-15-20-25(5,6)7)23(28)30-32-31-29-22(27)17-12-11-14-19-24(2,3)4/h21H,10-20H2,1-9H3 |

InChI Key |

ATFHWOGFDDXHFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)C(CCCCC(C)(C)C)C(=O)OOOOC(=O)CCCCCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate involves the reaction of 7,7-dimethyloctanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the stability of the peroxide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the production process, given the reactive nature of organic peroxides.

Chemical Reactions Analysis

Types of Reactions

Oxidation: As an organic peroxide, it can undergo decomposition to produce free radicals, which can initiate oxidation reactions.

Reduction: It can be reduced to its corresponding alcohols and ketones.

Substitution: The peroxide group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Typically involves heat or light to initiate the decomposition.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used.

Major Products

Oxidation: Produces free radicals which can further react to form various oxidation products.

Reduction: Produces alcohols and ketones.

Substitution: Produces substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an initiator for polymerization reactions. Its ability to produce free radicals makes it valuable in the synthesis of various polymers.

Biology

Medicine

Industry

In the industrial sector, it can be used in the production of plastics, resins, and other polymeric materials. Its role as a polymerization initiator is crucial in manufacturing processes.

Mechanism of Action

The primary mechanism of action for 7,7-Dimethyloctanoylperoxy 7,7-dimethyl-2-(2-methylpentan-2-yl)octaneperoxoate involves the generation of free radicals upon decomposition. These free radicals can initiate chain reactions in polymerization processes. The molecular targets include unsaturated monomers, which react with the free radicals to form polymers.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Polymerization Studies : Structural analogs with branched alkyl peroxides demonstrate efficient initiation in styrene and ethylene polymerization at 120–150°C, suggesting similar utility for the target compound .

- Environmental Impact : Aqueous-phase synthesis methods (as in ) could theoretically reduce solvent waste in its production, though scalability remains unverified .

- Thermodynamic Data : Computational models predict a bond dissociation energy (BDE) of ~35 kcal/mol for the O–O bond, comparable to DTBP (36 kcal/mol) but higher than BPO (28 kcal/mol), indicating slower radical generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.